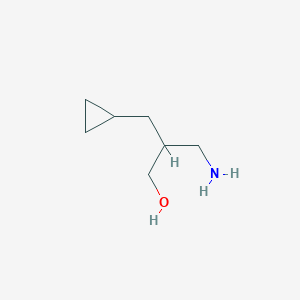
3-Amino-2-(cyclopropylmethyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(cyclopropylmethyl)propan-1-ol , also known as propanolamine , is an organic compound with the molecular formula C₇H₁₅NO . It falls under the category of amino alcohols and is a colorless liquid. Propanolamine is prepared by adding amines to one or two equivalents of propylene oxide. Its structure consists of a cyclopropylmethyl group attached to an amino group on a propanol backbone .
Molecular Structure Analysis
The molecular formula of propanolamine is C₇H₁₅NO , and its structure comprises a three-carbon propanol backbone with an amino group (NH₂) and a cyclopropylmethyl group (CH₂C₃H₅) attached. The cyclopropylmethyl moiety contributes to its unique properties .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-Amino-2-(cyclopropylmethyl)propan-1-ol serves as a building block in the synthesis of poly(ether imine) dendrimers. These dendrimers, characterized by a nitrogen core, are constructed using a trifunctional monomer derivative of 3-amino-propan-1-ol, permitting the attachment of various functional groups. Their non-toxic nature marks them as potential candidates for biological studies, especially in drug and gene delivery (Krishna, Jain, Tatu, & Jayaraman, 2005).
Corrosion Inhibition
The compound has been used in synthesizing tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, which exhibit significant performance in inhibiting carbon steel corrosion. These amines form protective layers on metal surfaces, acting as anodic inhibitors and showing promise in materials protection and maintenance (Gao, Liang, & Wang, 2007).
Enzymatic Synthesis of Cyclic Polyamines
3-Amino-2-(cyclopropylmethyl)propan-1-ol is also a substrate in the enzymatic synthesis of cyclic polyamines. These polyamines, synthesized using horse liver alcohol dehydrogenase (HLADH), have a wide range of potential applications due to the broad substrate specificity of HLADH, hinting at their utility in various industrial and pharmaceutical domains (Cassimjee, Marin, & Berglund, 2012).
Antimicrobial Applications
Derivatives synthesized from 3-amino-propan-1-ol have been assessed for their antimicrobial efficiency. These include aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which exhibit more effective antimicrobial properties compared to some current medicinal agents, indicating their potential in medical and sanitary applications (Jafarov, Mammadbayli, Kochetkov, Astanova, Maharramova, & Bilková, 2019).
Antifungal Properties
The compound's derivatives have been explored for their antifungal properties as well. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrate significant activity against Candida spp., showing potential as alternatives to traditional antifungal agents (Zambrano-Huerta et al., 2019).
Fluorescent Biomarker Development
Furthermore, derivatives of 3-amino-propan-1-ol have been used in synthesizing fluorescent biomarkers from industrial waste products like cardanol and glycerol. These biomarkers exhibit low acute toxicity and potential applicability in biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-7(5-9)3-6-1-2-6/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPVKQWPXRXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(cyclopropylmethyl)propan-1-ol | |
CAS RN |
1247915-82-7 |
Source


|
| Record name | 3-amino-2-(cyclopropylmethyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

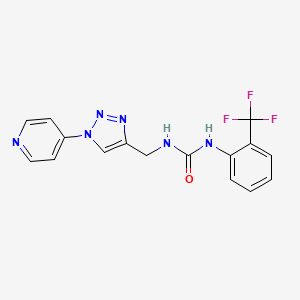
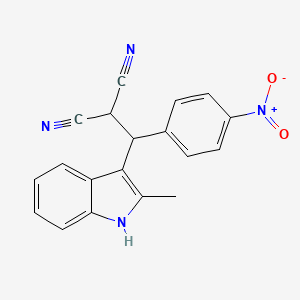
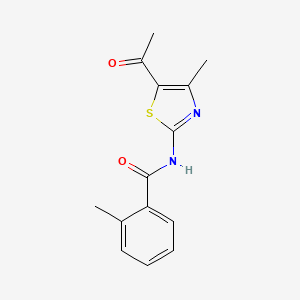
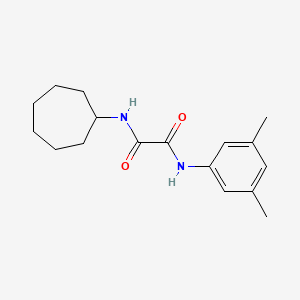
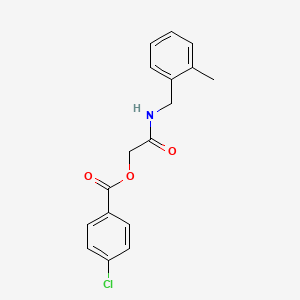
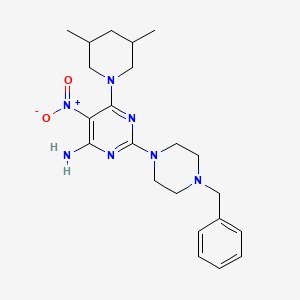
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)

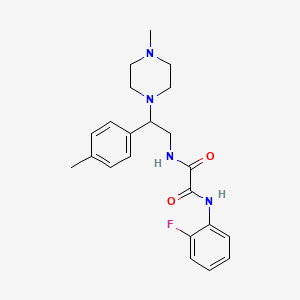
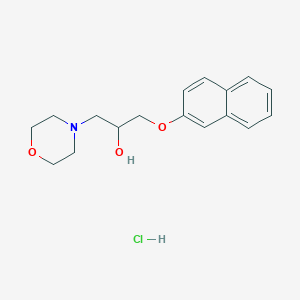
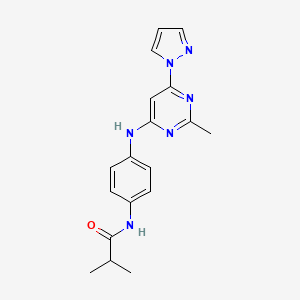
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
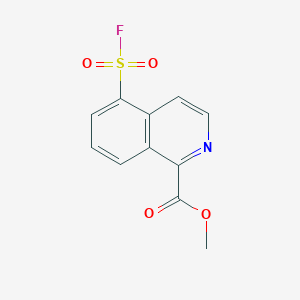
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)